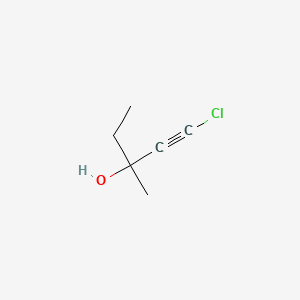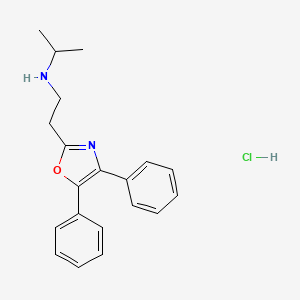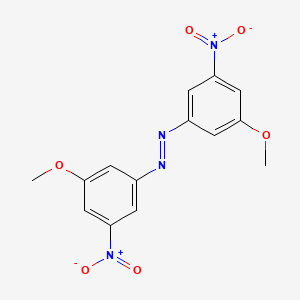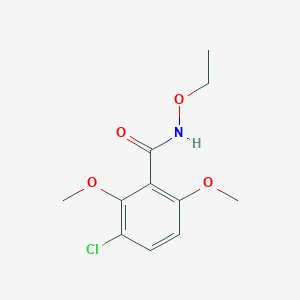
3-Chloro-N-ethoxy-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-ethoxy-2,6-dimethoxybenzamide is an organic compound with the molecular formula C11H14ClNO4 It is a derivative of benzamide, characterized by the presence of chloro, ethoxy, and dimethoxy functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-ethoxy-2,6-dimethoxybenzamide typically involves the reaction of 3-chloro-2,6-dimethoxybenzoic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-ethoxy-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
3-Chloro-N-ethoxy-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-ethoxy-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2,6-dimethoxybenzamide
- 3-Chloro-N-methoxy-2,6-dimethoxybenzamide
- 3-Chloro-N-ethoxy-2,6-dimethoxybenzoic acid
Uniqueness
3-Chloro-N-ethoxy-2,6-dimethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
32808-95-0 |
|---|---|
Fórmula molecular |
C11H14ClNO4 |
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
3-chloro-N-ethoxy-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C11H14ClNO4/c1-4-17-13-11(14)9-8(15-2)6-5-7(12)10(9)16-3/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
DZLAXTOPWPLOQO-UHFFFAOYSA-N |
SMILES canónico |
CCONC(=O)C1=C(C=CC(=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


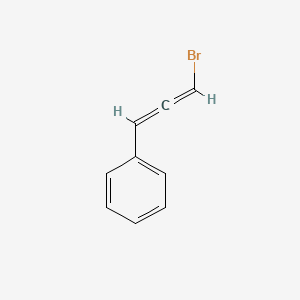
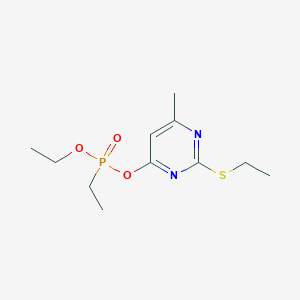
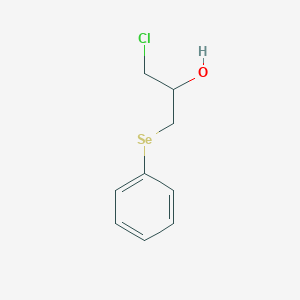
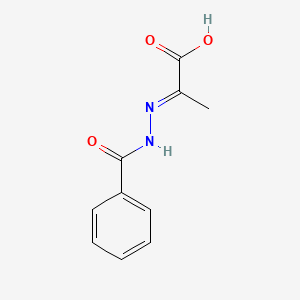

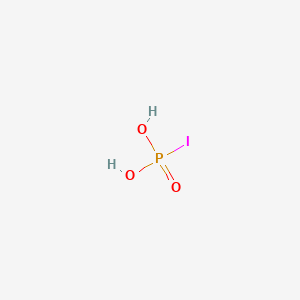
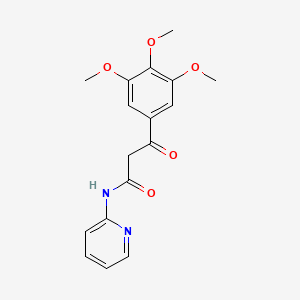
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)

